molecular formula C10H18N2O4 B1276948 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid CAS No. 128019-59-0

4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No. B1276948
M. Wt: 230.26 g/mol
InChI Key: YRYAXQJXMBETAT-UHFFFAOYSA-N
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Description

The compound "4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid" is a derivative of piperazine featuring a tert-butoxycarbonyl protecting group. This functional group is commonly used in organic synthesis to protect amines, particularly in peptide synthesis. The tert-butoxycarbonyl (Boc) group is known for its stability under acidic conditions and can be removed under mild acidic conditions without affecting other sensitive functional groups .

Synthesis Analysis

The synthesis of Boc-protected piperazine derivatives is typically achieved through various organic reactions. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by spectroscopic methods such as FT-IR, NMR, and LCMS . Another derivative, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, was obtained through a nucleophilic substitution reaction . These methods demonstrate the versatility of Boc-protected piperazine compounds in chemical synthesis.

Molecular Structure Analysis

The molecular structures of Boc-protected piperazine derivatives have been elucidated using single-crystal X-ray diffraction analysis. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was reported, with typical bond lengths and angles for this type of piperazine-carboxylate . The molecular structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was also confirmed by X-ray diffraction and further investigated using density functional theory (DFT) .

Chemical Reactions Analysis

Boc-protected piperazine derivatives can undergo various chemical reactions. The tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized by a condensation reaction . Another compound, tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, was prepared using a modified Bruylants approach, showcasing the synthetic utility of the second nitrogen atom on the N-tert-butyl piperazine substructure .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected piperazine derivatives are often studied using spectroscopic and computational methods. The crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate revealed its crystallization in the monoclinic space group with specific unit cell parameters . The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibited weak C–H···O intermolecular interactions and aromatic π–π stacking interactions in its crystal structure . Hirshfeld surface analysis and fingerprint plots have been used to analyze the intermolecular interactions and crystal packing of these compounds .

Scientific Research Applications

Synthesis and Molecular Structure

The compound has been a focus in the study of crystal and molecular structures. For instance, Mamat et al. (2012) reported the crystal and molecular structure of a closely related compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, emphasizing the typical bond lengths and angles in piperazine-carboxylate (Mamat, C., Flemming, A., & Köckerling, M., 2012).

Chemical Synthesis and Characterization

The compound plays a crucial role in chemical synthesis. Sanjeevarayappa et al. (2015) synthesized and characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, detailing its molecular structure and biological evaluation (Sanjeevarayappa, C., Iyengar, P., Kumar, K. E. M., & Suchetan, P., 2015).

Advanced Analogues and Biological Activity

In the realm of biology and medicine, novel derivatives of piperazine have been synthesized for specific applications. Chonan et al. (2011) synthesized novel (4-piperidinyl)-piperazine derivatives as non-selective inhibitors, highlighting the role of fluorine-substituted tert-butoxycarbonyl groups (Chonan, T., Wakasugi, D., Yamamoto, D., Yashiro, M., Oi, T., Tanaka, H., Ohoka-Sugita, A., Io, F., Koretsune, H., & Hiratate, A., 2011).

Structural Analyses and Derivatives

Kulkarni et al. (2016) conducted a detailed study on two derivatives of N-Boc piperazine, providing insights into their antibacterial and antifungal activities. They emphasized the importance of structural analyses for understanding the properties of these compounds (Kulkarni, B., Thimmappaiah, S., Padigar, H., Adimule, S. P., Shivalingegowda, N., Neratur, L. K., & Kumsi, M., 2016).

Application in Piperazine-2,5-diones

Nikulnikov et al. (2010) investigated the application of tert-butoxycarbonyl-protected α-amino acids in the synthesis of piperazine-2,5-diones, showing their potential in organic synthesis (Nikulnikov, M., Shumsky, A., & Krasavin, M., 2010).

Synthesis of Asymmetric Compounds

Jiang et al. (2005) explored the asymmetric synthesis of 2-piperazinylbenzylamines, highlighting the significance of tert-butoxycarbonyl in the synthesis process (Jiang, W., Chen, C., Marinkovic, D., Tran, J. A., Chen, C. W., Arellano, L., White, N. S., & Tucci, F., 2005).

Safety And Hazards

It is essential to handle this compound with care, following standard laboratory safety protocols .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYAXQJXMBETAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409180
Record name 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid

CAS RN

128019-59-0
Record name 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

piperazine-2-carboxylic acid dihydrochloride (10.0 g, 49.23 mmol) is dissolved in 1:1 dioxane/water (320 ml). 50% Aqueous sodium hydroxide is added to bring the pH to 11. BOC-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile), (15.59 g, 63.32 mmol) is dissolved in dioxane (80 ml) and added dropwise while maintaining the pH at 11 with 50% aqueous sodium hydroxide. The reaction is stirred overnight at ambient temperature. The reaction mixture is then extracted with diethyl ether (5×250 ml) and acidified to pH 2 with concentrated hydrochloric acid. The di-Boc compound is then extracted out with ethyl acetate (4×200 ml) and the acidic aqueous solution containing the desired mono-Boc product is then taken on in the synthesis.
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10 g
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320 mL
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15.59 g
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Synthesis routes and methods II

Procedure details

A mixture of piperazine-2-carboxylic acid dihydrochloride in dioxan (1000 ml) and water (500 ml), at 10–15° C., was treated with aqueous sodium hydroxide solution (50%) over 15 minutes to adjust the pH to 9.1. This mixture was then treated portionwise (0.1 equivalent portions) with tert-butyl dicarbonate (114.6 g) over a period of 1 hour whilst maintaining the temperature at 5° C. and the pH around 8.8. After stirring at room temperature overnight the reaction mixture was cooled to 10° C., then the pH of the mixture was adjusted to 2 by the addition of hydrochloric acid (37%) and then the mixture was concentrated at 40° C. under reduced pressure. The resulting solid was treated with methanol (1500 ml) and this mixture was heated at reflux temperature and then filtered to remove the insoluble inorganics. The filtrate was evaporated to give the title compound (126 g) as an off white solid. MS: 231 [MH]+.
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500 mL
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tert-butyl dicarbonate
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114.6 g
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Synthesis routes and methods III

Procedure details

To a solution of 2-piperazine-carboxylic acid dihydrochloride (1.0 g, 4.92 mmol) in 20 mL of water/dioxane 1:1, NaOH 6N was added to adjust the pH to 11. A solution of BOC-ON (1.34 g, 5.41 mmol) in dioxane (5 mL) was then added dropwise, while maintaining the pH=11 during the addition and the resulting solution was stirred overnight at room temperature. Another 0.134 g of BOC-ON were added and the reaction mixture was stirred for 2 h. The solvent was evaporated under reduced pressure and the residue was diluted with diethyl ether/water (60 mL). The phases were separated and the pH of the aqueous layer was adjusted to 7 by slow addition of HCl 1N. Evaporation of water under reduced pressure afforded the title compound as a white solid which was dried in a vacuum oven at 50 C and used without further purification for the next step.
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5 mL
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0.134 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid
Reactant of Route 2
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid
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4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid
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4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid
Reactant of Route 5
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid
Reactant of Route 6
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4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid

Citations

For This Compound
6
Citations
P Pace, ME Di Francesco, OG Paz… - … OF PAPERS OF THE …, 2005 - academia.edu
Step 1: to a stirred solution of 4-(tert-butoxycarbonyl) morpholine-3-carboxylic acid (1 eq.), pyridine (0.6 eq.) and di-tert-butyl dicarbonate (1.3 eq) in dioxane (0.2 M), NH4HCO3 (1.26 eq.…
Number of citations: 0 www.academia.edu
M Cheng, B De, S Pikul, NG Almstead… - Journal of medicinal …, 2000 - ACS Publications
A new generation of cyclic matrix metalloproteinase (MMP) inhibitors derived from dl-piperazinecarboxylic acid has been described. The design involves: incorporation of hydroxamic …
Number of citations: 130 pubs.acs.org
AR Prosser - 2015 - search.proquest.com
Current HIV regimens require multiple antiviral drugs to arrest ongoing viral replication and restore immune function. These so-called “drug cocktails” work by utilizing several …
Number of citations: 3 search.proquest.com
P Pace, ME Di Francesco, C Gardelli… - Journal of medicinal …, 2007 - ACS Publications
Human immunodeficiency virus type-1 (HIV-1) integrase, one of the three constitutive viral enzymes required for replication, is a rational target for chemotherapeutic intervention in the …
Number of citations: 118 pubs.acs.org
L Moni, F De Moliner, S Garbarino, J Saupe… - Frontiers in …, 2018 - frontiersin.org
An Ugi multicomponent reaction with chiral cyclic amino acids, benzyl isocyanide and cyclic ketones (or acetone) has been exploited as key step for the generation of peptidomimetics. …
Number of citations: 11 www.frontiersin.org
KJ Billings - 2016 - search.proquest.com
Part I of this thesis describes the design, synthesis, and evaluation of an informed DNA encoded library against Chromobox Homolog 7 (CBX7). We explore whether the use of DEL …
Number of citations: 0 search.proquest.com

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